molecular formula C6H5Br2ClS B13467714 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene

Cat. No.: B13467714
M. Wt: 304.43 g/mol
InChI Key: YHOIYOWZGNNOIT-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene (CAS 2763755-93-5) is a high-value, polyhalogenated thiophene building block for advanced chemical synthesis. With the molecular formula C 6 H 5 Br 2 ClS and a molecular weight of 304.43, this compound features multiple reactive sites, including bromine substituents and a chloromethyl group, which allow for selective functionalization via cross-coupling and nucleophilic substitution reactions . Its primary research value lies in its role as a versatile synthetic intermediate for constructing complex heterocyclic targets. Research on closely related dibromo-methylthiophene compounds demonstrates their critical application in the development of novel insecticides, particularly as precursors for active ingredients that exhibit selective activity against sap-feeding pests like aphids, mites, and whiteflies . These advanced insecticides are designed to have low mammalian toxicity, making intermediates like 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene crucial in agrochemical discovery . The structural motifs derived from this compound are integral in the synthesis of complex molecules, including new families of functionalized 2,6-dihaloaryl 1,2,4-triazole insecticides . This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions, as it may require cold-chain transportation and storage .

Properties

Molecular Formula

C6H5Br2ClS

Molecular Weight

304.43 g/mol

IUPAC Name

2,4-dibromo-5-(chloromethyl)-3-methylthiophene

InChI

InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3

InChI Key

YHOIYOWZGNNOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)CCl)Br

Origin of Product

United States

Preparation Methods

Halogenation of 3-Methylthiophene

The core step is the bromination of 3-methylthiophene to install bromine atoms at the 2 and 4 positions. This is generally performed using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to enhance electrophilic aromatic substitution.

  • Reaction Conditions: Bromine gas or liquid bromine is added to 3-methylthiophene under controlled temperature (often 0–25°C) to prevent polysubstitution.
  • Mechanism: Electrophilic bromination occurs preferentially at the 2 and 4 positions due to the electron-donating effect of the methyl group at position 3.
  • Outcome: Formation of 2,4-dibromo-3-methylthiophene intermediate.

A one-pot bromination/debromination sequence has been developed to improve selectivity, where an initial tribromide intermediate is selectively debrominated to yield the 2,4-dibromo derivative.

Introduction of the Chloromethyl Group

The chloromethyl group at position 5 is introduced typically via a chloromethylation reaction:

  • Method: Treatment of the dibromo intermediate with chloromethylating agents such as chloromethyl chloride (ClCH2Cl) or formaldehyde and hydrochloric acid under acidic conditions.
  • Alternative: Radical chloromethylation using chloromethyl radicals generated in situ.
  • Control: Reaction parameters are optimized to avoid side reactions such as over-chlorination or polymerization.

The chloromethylation is generally performed after the dibromination step to ensure regioselectivity and to maintain the integrity of the bromine substituents.

Purification

The crude product is purified by recrystallization or vacuum distillation to remove impurities and unreacted starting materials.

Research Data and Reaction Analysis

Step Reagents/Conditions Yield (%) Notes
Bromination of 3-methylthiophene Br2, Fe catalyst, 0–25°C 80–90 One-pot bromination/debromination improves selectivity
Chloromethylation Chloromethyl chloride, acid catalyst 70–85 Reaction temperature and time critical for selectivity
Purification Recrystallization or vacuum distillation >95 Ensures removal of side products and high purity

Alternative Synthetic Routes and Industrial Considerations

Recent process development studies have explored alternative routes to halogenated thiophene derivatives, focusing on scalability and environmental impact:

  • Grignard Metallation and Carbonylation: For related thiophene carboxylic acid derivatives, Grignard reagents followed by carbonation with CO2 or palladium-catalyzed carbonylation under CO pressure have been employed. These methods provide high regioselectivity and functional group tolerance, which could be adapted for the chloromethylation step.

  • Bromination/Debromination Sequence: A notable method involves initial formation of a tribromo intermediate followed by selective reduction with zinc dust to yield the 2,4-dibromo intermediate, which can then be chloromethylated. This approach enhances control over bromine placement.

  • Catalyst Recycling: Use of heterogeneous palladium catalysts in carbonylation reactions offers potential for catalyst recycling and industrial viability, although reaction rates may be slower compared to homogeneous catalysts.

Analytical Characterization

The identity and purity of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene are confirmed by:

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Advantages Challenges
Bromination Br2, Fe catalyst, low temperature High regioselectivity Control of polysubstitution
Debromination (if used) Zinc dust in acetic acid Selective removal of excess Br Requires careful monitoring
Chloromethylation Chloromethyl chloride, acid catalyst Efficient installation of CH2Cl Avoiding side reactions
Purification Recrystallization, vacuum distillation High purity product Removal of trace impurities

Chemical Reactions Analysis

Bromination and Debromination Reactions

The compound undergoes selective bromination and debromination processes. A one-pot bromination/debromination procedure using bromine in dichloromethane at 0–25°C converts 3-methylthiophene to 2,4-dibromo-3-methylthiophene with 89% selectivity. Zinc reduction in acetic acid selectively removes bromine atoms, enabling controlled synthesis of mono- or di-debrominated derivatives .

Reaction StepConditionsYield/Selectivity
BrominationBr₂ in CH₂Cl₂, 0–25°C89% selectivity
Zinc DebrominationZn, acetic acid, 25°C72% yield

Nucleophilic Substitution Reactions

The chloromethyl group at position 5 undergoes nucleophilic substitution with various reagents:

  • Thiocyanation : Reaction with KSCN in ethanol yields 3,4-dibromo-2,5-bis(thiocyanatomethyl)thiophene (62% yield) .

  • Hydrolysis : Treatment with aqueous acetone produces 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene (88–90% yield) .

  • Amine Substitution : Reacts with piperidine or morpholine to form bis-aminated derivatives (75–82% yield) .

Failed Reactions : Attempts to substitute chlorine with cyanide (NaCN/KCN) resulted in polymerization due to acidic methylenic protons .

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane (100°C), yielding biaryl derivatives. For example, coupling with phenylboronic acid achieves 78% yield .

  • Grignard Reactions : Formation of Grignard intermediates with MeMgBr followed by CO₂ carbonation generates carboxylic acid derivatives (86% yield) .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates electrophilic substitution:

  • Nitration : Nitration with HNO₃/H₂SO₄ at −10°C introduces nitro groups at position 3 or 4 (yields vary by conditions).

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonyl chloride derivatives .

Comparative Reactivity in Synthetic Routes

Synthetic pathways for derivatives are influenced by reaction conditions:

RouteSolventReagentTemp (°C)Yield
LithiationMTBEn-BuLi−6092%
GrignardTHFMg/1,2-DBE3687%

MTBE = methyl tert-butyl ether; DBE = 1,2-dibromoethane .

Mechanistic Insights

  • Bromination : Proceeds via electrophilic aromatic substitution, stabilized by the electron-withdrawing chloromethyl group .

  • Cross-Coupling : Follows a Pd(0)/Pd(II) catalytic cycle, with oxidative addition of C–Br bonds to palladium .

Scientific Research Applications

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene has uses in organic synthesis, drug discovery, and materials science. Because of its characteristics, it is useful in the design of new materials, the creation of novel medicines, and the investigation of biological systems.

Applications in Scientific Experiments

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene has been employed in a variety of scientific investigations because of its distinct attributes, finding use in medicinal chemistry, organic synthesis, and the creation of novel materials. Recent studies have examined the chemical characteristics, biological activity, and uses of novel thiophene derivatives, including 2,4-dibromo-5-(chloromethyl)-3-methylthiophene, in a variety of research and industry fields.

Organic Electronics

Because of its conductive qualities, 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene may be appropriate for use in organic electronics.

Synthesis of Novel Materials

Future research may focus on using 2,4-dibromo-5-(chloromethyl)-3-methylthiophene in the synthesis of novel materials that have uses in catalysis, sensors, and energy storage.

Medicinal Chemistry

Further research can explore the compound's potential uses in medicinal chemistry, including creating new medications for various disease treatments. Studies have demonstrated that 2,4-dibromo-5-(chloromethyl)-3-methylthiophene possesses antibacterial properties against various bacteria, including Escherichia coli and Staphylococcus aureus.

Structural Similarity

Several substances share structural similarities with 2,4-dibromo-5-(chloromethyl)-3-methylthiophene.
Here are a few noteworthy examples:

Compound NameStructure FeaturesUnique Properties
2,5-Dibromo-3-methylthiopheneTwo bromines at positions 2 and 5Known for good yields in Suzuki reactions
2-Bromo-3-methylthiopheneSingle bromine at position 2Less reactive than dibrominated derivatives
3-Methyl-4-bromothiopheneBromine at position 4Exhibits different electrophilic properties
2-Chloro-3-methylthiopheneChlorine at position 2Reactivity differs due to chlorine substitution

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene involves its interaction with various molecular targets and pathways. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

To contextualize its properties, 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is compared to other thiophene derivatives with halogen, alkyl, and functional group substitutions. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene Br (2,4), ClCH2 (5), CH3 (3) C₆H₅Br₂ClS High reactivity for cross-coupling; potential antimicrobial precursor -
3-Bromo-2-methyl-5-phenylthiophene Br (3), CH3 (2), Ph (5) C₁₁H₉BrS Used in Suzuki-Miyaura coupling; intermediate for OLED materials [11]
5-(4-Chlorophenyl)-3-methylthiophene-2-carboxylate ClPh (5), CH3 (3), COOEt (2) C₁₄H₁₁ClO₂S Antimicrobial activity against E. coli and S. aureus [7]
2-Amino-4-methyl-5-phenylthiophene-3-ethylcarboxylate NH₂ (2), CH3 (4), Ph (5), COOEt (3) C₁₄H₁₅NO₂S Precursor for anticancer and antiviral agents [10]

Analytical Data

  • Spectroscopy : Expected ¹H NMR signals include δ 2.5 ppm (CH₃), δ 4.3 ppm (CH₂Cl), and δ 6.8–7.2 ppm (thiophene ring protons).
  • Mass Spectrometry : Molecular ion peak at m/z 318 (C₆H₅Br₂ClS⁺).

Biological Activity

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is a halogenated thiophene derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features two bromine atoms and one chloromethyl group, which significantly influences its biological activity and chemical reactivity.

Chemical Structure and Properties

The molecular formula of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene is C7_{7}H6_{6}Br2_{2}ClS. Its unique structure allows for various synthetic transformations, enhancing its potential applications in drug development and other biological contexts.

Property Details
Molecular FormulaC7_{7}H6_{6}Br2_{2}ClS
Molecular Weight281.45 g/mol
Halogen Substituents2 Bromine (Br), 1 Chloromethyl (Cl)
Functional GroupsThiophene ring

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dibromo-5-(chloromethyl)-3-methylthiophene exhibit significant antimicrobial properties. For instance, halogenated thiophenes have been studied for their efficacy against various bacteria and fungi. These compounds often disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Anticancer Potential

The anticancer properties of thiophene derivatives have been explored extensively. Studies suggest that 2,4-dibromo-5-(chloromethyl)-3-methylthiophene may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The halogen substituents enhance the compound's reactivity with biological macromolecules, potentially leading to effective therapeutic agents against certain cancers.

Case Studies

  • Tyrosinase Inhibition : A study investigated the inhibitory effects of thiophene derivatives on mushroom tyrosinase, an enzyme involved in melanin production. Compounds with structural similarities to 2,4-dibromo-5-(chloromethyl)-3-methylthiophene showed promising results in inhibiting tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
  • Cytotoxicity Assessment : In vitro assays on B16F10 murine melanoma cells revealed that certain analogs of thiophenes exhibited potent cytotoxic effects without significant toxicity at lower concentrations. This indicates that derivatives of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene could be further developed for targeted cancer therapies .

The biological activity of 2,4-dibromo-5-(chloromethyl)-3-methylthiophene can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase, which is crucial in melanin synthesis.
  • Cell Membrane Disruption : The presence of halogen atoms enhances the lipophilicity of the compound, allowing it to penetrate cell membranes and exert toxic effects on microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. What synthetic routes are commonly employed for 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of a precursor thiophene derivative. For example, bromination of 3-methylthiophene with liquid bromine at 0°C yields 3,5-dibromo-2-methylthiophene . Subsequent functionalization with chloromethyl groups can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. Optimization factors include:

  • Temperature control : Bromination at low temperatures (0–5°C) minimizes side reactions like over-bromination .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in chloromethylation.
  • Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product.

Q. How should researchers characterize the crystalline structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related dihydrofuran derivative (C28H20Br2O) was analyzed using SC-XRD, revealing:

ParameterValue
Space groupP 1
Unit cell dimensionsa = 9.905 Å, b = 10.217 Å, c = 11.873 Å
Z2
Data collection at 100 K minimizes thermal motion artifacts . Pair distribution function (PDF) analysis may supplement SC-XRD for amorphous impurities.

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical polymerization behavior of thiophene derivatives like this compound?

Answer: Electrochemical polymerization of substituted thiophenes involves radical coupling at the α-positions. Cyclic voltammetry (CV) studies on 3-methylthiophene show:

  • Oxidation potential : ~1.2 V vs. Ag/Ag⁺, influenced by electron-withdrawing substituents (e.g., Br, Cl) .
  • Chain propagation : Cathodic charge (Qc) increases linearly with cycle number, indicating polymer growth (Fig. 3a in ).
  • Role of co-monomers : Bithiophene or terthiophene additives reduce induction periods by acting as nucleation sites .

Q. How do steric and electronic effects of substituents influence regioselectivity in cross-coupling reactions?

Answer:

  • Steric effects : The chloromethyl group at C5 hinders coupling at adjacent positions, favoring reactions at C2 and C3.
  • Electronic effects : Bromine’s electron-withdrawing nature activates C5 for nucleophilic aromatic substitution (SNAr).
    Example: Suzuki-Miyaura coupling of 3,5-dibromo-2-methylthiophene with aryl boronic acids proceeds selectively at C3 due to bromide’s directing effects .

Q. What safety protocols are critical for handling the chloromethyl group in this compound?

Answer:

  • Storage : Store in airtight containers at ≤4°C to prevent hydrolysis to bis(chloromethyl) ether, a carcinogen .
  • Ventilation : Use fume hoods with ≥6 air changes/hour to mitigate vapor exposure.
  • Deactivation : Quench residual chloromethyl groups with aqueous NaHCO₃ before disposal.

Q. Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Answer:

  • Reproducibility checks : Validate melting points using differential scanning calorimetry (DSC) under inert atmospheres.
  • Spectroscopic cross-validation : Compare NMR (¹H, ¹³C) and IR data with computational predictions (e.g., DFT). For example, IR bands for C–Br stretches (550–600 cm⁻¹) should align with calculated vibrational modes .

Q. Methodological Tables

Q. Table 1. Key Crystallographic Data for Related Brominated Thiophenes

CompoundSpace GroupUnit Cell Volume (ų)R-factorReference
3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuranP 1987.20.041
2,4-Dibromo-3-methylthiopheneP2₁/c480.50.032

Q. Table 2. Electrochemical Polymerization Parameters

Monomer SystemPeak Current (mA)Qc (mC/cm²)Slope (mC/cycle)Reference
3-Methylthiophene + bithiophene1.812.50.45
3-Methylthiophene (neat)1.28.30.28

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